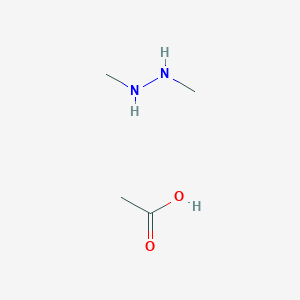
Acetic acid;1,2-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,2-dimethylhydrazine is a compound that combines the properties of acetic acid and 1,2-dimethylhydrazine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1,2-dimethylhydrazine is a hydrazine derivative known for its use in scientific research, particularly in the study of carcinogenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,2-dimethylhydrazine typically involves the reaction of hydrazine with methylating agents. One common method involves the reaction of hydrazine sulfate with sodium hydroxide, followed by methylation with methyl sulfate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the reaction of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert acetic acid to ethanol.
Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Hydroxylamine for the formation of hydrazones from aldehydes and ketones.
Major Products Formed
Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.
Reduction: Ethanol from acetic acid.
Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.
Applications De Recherche Scientifique
Acetic acid;1,2-dimethylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of DNA alkylation and mutagenesis.
Industry: Acetic acid is widely used in the production of polymers, pharmaceuticals, and food additives.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity but without the methyl groups.
1,1-Dimethylhydrazine: Another methylated hydrazine with different physical and chemical properties.
Acetaldehyde: A related compound to acetic acid, with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
Acetic acid;1,2-dimethylhydrazine is unique due to the combination of the properties of acetic acid and 1,2-dimethylhydrazine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propriétés
Numéro CAS |
90597-08-3 |
|---|---|
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
acetic acid;1,2-dimethylhydrazine |
InChI |
InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4) |
Clé InChI |
POXANHPYYCYVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CNNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


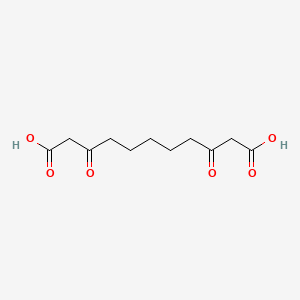
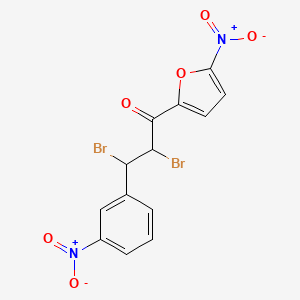
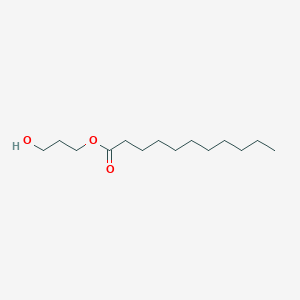


![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)



![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)

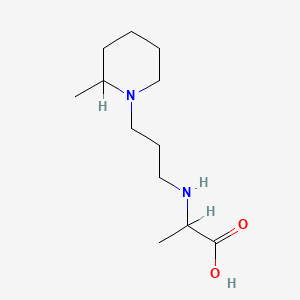
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)

